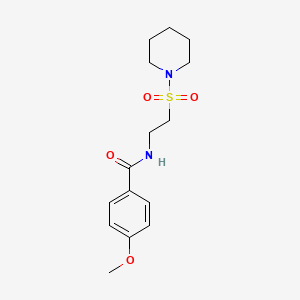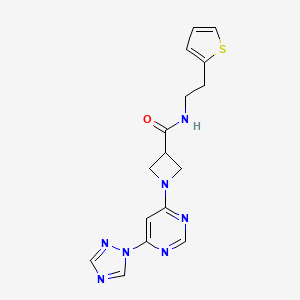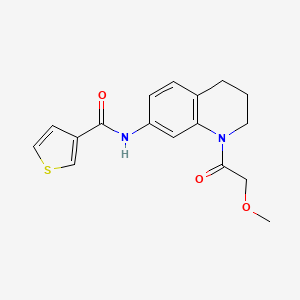
N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide” is a complex organic compound that contains a morpholino group, a thiophene ring, and a naphthalene ring. Morpholino groups are often used in medicinal chemistry due to their ability to mimic peptides, while thiophene and naphthalene rings are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholino group, the introduction of the thiophene ring, and the coupling with the naphthalene ring. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophene and naphthalene rings would provide aromatic character .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the morpholino group, the thiophene ring, and the naphthalene ring. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the morpholino group could participate in various nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholino group might increase its solubility in water, while the thiophene and naphthalene rings might contribute to its UV/Vis absorption properties .Scientific Research Applications
Organic Semiconductors
Thiophene derivatives, such as our compound of interest, play a significant role in the development of organic semiconductors . These materials are crucial for creating flexible electronic devices due to their ability to conduct electricity while maintaining the mechanical properties of plastics . The morpholino and thiophenyl groups in the compound can potentially enhance the charge transport properties, making it a valuable addition to the field of organic electronics.
Corrosion Inhibitors
In industrial chemistry, thiophene-based molecules are utilized as corrosion inhibitors . The specific structure of N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide could be explored for its effectiveness in protecting metals from corrosion, especially in harsh environments.
OLED Fabrication
The compound’s thiophene core is instrumental in the fabrication of organic light-emitting diodes (OLEDs) . OLED technology is widely used in displays for smartphones, TVs, and monitors. The unique electronic properties of the compound could lead to more efficient or durable OLED components.
Anticancer Activity
Thiophene derivatives exhibit a range of pharmacological properties, including anticancer effects . The compound could be synthesized and tested for its efficacy in inhibiting the growth of cancer cells, potentially leading to new cancer treatments.
Anti-inflammatory Drugs
Similarly, the anti-inflammatory properties of thiophene compounds make them candidates for anti-inflammatory drugs . Research into the specific activity of N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide could yield new medications for treating inflammation-related conditions.
Antimicrobial Agents
The compound’s structure suggests potential antimicrobial capabilities . It could be synthesized and assessed for its ability to inhibit the growth of various bacteria and fungi, contributing to the development of new antimicrobial agents.
Fungicidal Applications
Thiophene derivatives have been shown to possess fungicidal activity . The compound could be optimized for use in agriculture to protect crops from fungal pathogens, thereby improving food security and crop yields.
Voltage-Gated Sodium Channel Blockers
Thiophene-based compounds are known to act as voltage-gated sodium channel blockers . This particular compound could be investigated for its potential use in medical applications, such as local anesthetics or in the treatment of conditions associated with dysfunctional sodium channels.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,20-7-3-5-16-4-1-2-6-18(16)20)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h1-8,13,15,19,21H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHLUPTXWFWNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)


![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2949606.png)
